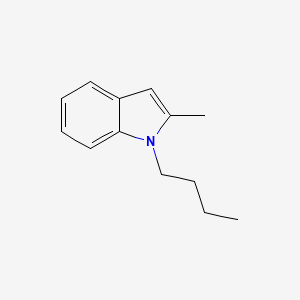

1-Butyl-2-methylindole

Übersicht

Beschreibung

1-Butyl-2-methylindole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

1-Butyl-2-methylindole, also known as 1H-Indole, 1-butyl-2-methyl-, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .

Biochemical Pathways

Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

1-Butyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in various biochemical processes, including enzyme inhibition and activation. For instance, indole derivatives have been shown to exhibit anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s indole ring structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets of this compound are still being investigated, but its structural similarity to other indole derivatives suggests it may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays. Indole derivatives are generally stable under standard laboratory conditions, but their degradation products may have different biochemical properties . Long-term studies on this compound’s effects on cellular function are needed to understand its temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity Indole derivatives are known to affect metabolic flux and metabolite levels, and this compound is likely to exhibit similar effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effectiveness. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity

Biologische Aktivität

1-Butyl-2-methylindole is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and data.

Structural Characteristics

This compound features a bicyclic structure with an indole ring system, which consists of a fused benzene and pyrrole ring. The butyl group at the first position (C1) and the methyl group at the second position (C2) enhance its chemical reactivity and potential biological interactions. The indole nitrogen can participate in hydrogen bonding, which is significant for its biological activity.

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. In particular, it has been shown to inhibit the activity of lipoxygenase (LOX), with an IC25 value of 119 μg/mL. Additionally, it scavenges nitric oxide radicals effectively at concentrations around 1 mg/mL. The mechanism involves interference with key signaling pathways such as NF-κB and JAK/STAT3, which are crucial in the transcription of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Antitumor Activity

The antitumor potential of this compound is also noteworthy. Studies have demonstrated that compounds with similar structures can exhibit chemopreventive effects against various cancers. For instance, analogs have shown promise in inhibiting cell proliferation in human gastric cancer and lung cancer cell lines. The proposed mechanisms include modulation of apoptotic pathways and inhibition of angiogenesis .

Case Study: Antitumor Mechanism

A study conducted on related indole derivatives revealed that they could activate tumor suppressor proteins such as p53 and p21, leading to enhanced apoptosis in cancer cells. This suggests that this compound may similarly influence these pathways, although direct studies on this specific compound are still required for conclusive evidence.

Data Summary

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | IC Value / Concentration |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | Specific values not reported |

| Anti-inflammatory | Inhibits LOX | IC25 = 119 μg/mL |

| Scavenges NO radicals | Effective at 1 mg/mL | |

| Antitumor | Induces apoptosis in cancer cells | IC50 values vary by cell type |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Butyl-2-methylindole and its derivatives have been investigated for their potential as therapeutic agents. The indole structure is known for its biological activity, including anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including this compound, in cancer treatment. For example:

- Indole-based compounds have shown significant antiproliferative activity against various cancer cell lines such as THP-1 (leukemia), A-549 (lung), and MCF-7 (breast) with IC50 values in the low micromolar range .

- Structure-activity relationship studies indicate that modifications to the indole structure can enhance its potency as an anticancer agent .

Antiviral Activity

Indoles are being explored as scaffolds for antiviral drugs. Research has demonstrated that certain indole derivatives can inhibit viral replication effectively:

- Compounds derived from indoles have been identified as fusion inhibitors against HIV, showcasing submicromolar activity .

- The mechanism often involves binding to viral proteins, preventing the virus from entering host cells.

Agricultural Applications

This compound is also being studied for its potential use in agriculture, particularly as a plant growth regulator:

- Plant Growth Inhibitors : The compound has been evaluated for its ability to modulate plant growth processes, which could lead to improved crop yields and resistance to environmental stress .

Materials Science Applications

In materials science, this compound is being investigated for its properties in various applications:

- Electrochemical Sensors : The unique electronic properties of indoles make them suitable candidates for developing sensors that can detect specific biomolecules or environmental pollutants.

- Organic Light Emitting Diodes (OLEDs) : Indoles are explored as components in OLEDs due to their ability to emit light when subjected to an electric current .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Eigenschaften

IUPAC Name |

1-butyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHUBUOHKIOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068437 | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-35-9 | |

| Record name | 1-Butyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.